molecular formula C81H68N4O8 B030088 Spiro-OMeTAD CAS No. 207739-72-8

Spiro-OMeTAD

Cat. No.: B030088
CAS No.: 207739-72-8
M. Wt: 1225.4 g/mol
InChI Key: XDXWNHPWWKGTKO-UHFFFAOYSA-N
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Description

Spiro-MeOTAD is a stable and efficient hole-transport material in organic light-emitting devices and in solid-state dye-sensitized solar cells (ssDSSCs). It yields higher ssDSSC efficiency compared to the liquid electrolyte for DSSC solar cells due to its reasonable charge carrier mobility and its amorphous nature and high solubility, which enables excellent infiltration into mesoporous titania films. Neutral spiro-MeOTAD absorbs light in the UV region of the spectrum, while its oxidized forms exhibit strong absorptions throughout the visible and near-infrared ranges.

Mechanism of Action

Target of Action

The primary target of Spiro-OMeTAD is to serve as a hole transport layer (HTL) in perovskite solar cells . The choice of HTLs is a key factor for achieving efficient and stable PSCs . This compound has been proven to be the most suitable small molecule HTL material in n–i–p PSCs .

Mode of Action

This compound interacts with its targets primarily through oxidation . The oxidation of this compound is facilitated by complexation between the zinc cation and tert-butylpyridine (tBP) even in the absence of oxygen and light . In addition, electron transfer from neutral this compound to radicals provides free holes to instantly increase the conductivity and work function .

Biochemical Pathways

The key biochemical pathway affected by this compound involves the oxidation process . The oxygen oxidizes the this compound film while LiTFSI acts as a mediator in the reaction between O2 and this compound, producing a TFSI-stabilized radical cation along with lithium oxides .

Pharmacokinetics

While the term “pharmacokinetics” is typically used in the context of drug metabolism, in the case of this compound, we can discuss its properties related to its distribution and action within the PSC. Single crystals of Spiro(TFSI)2 were grown, and the optical and electronic properties were characterized and compared with neutral this compound .

Result of Action

The result of this compound’s action is an increase in the conductivity and hole mobility of the HTL in PSCs . This leads to an improvement in the power conversion efficiency (PCE) of PSCs .

Action Environment

The action of this compound is significantly influenced by environmental factors, including oxygen and moisture levels . The traditional oxidation process relies on the slow ingress of O2 into and diffusion through this compound:LiTFSI, which would usually take several hours or days and is heavily dependent on ambient conditions .

Properties

IUPAC Name

2-N,2-N,2-N',2-N',7-N,7-N,7-N',7-N'-octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C81H68N4O8/c1-86-65-29-9-53(10-30-65)82(54-11-31-66(87-2)32-12-54)61-25-45-73-74-46-26-62(83(55-13-33-67(88-3)34-14-55)56-15-35-68(89-4)36-16-56)50-78(74)81(77(73)49-61)79-51-63(84(57-17-37-69(90-5)38-18-57)58-19-39-70(91-6)40-20-58)27-47-75(79)76-48-28-64(52-80(76)81)85(59-21-41-71(92-7)42-22-59)60-23-43-72(93-8)44-24-60/h9-52H,1-8H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXWNHPWWKGTKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N(C2=CC=C(C=C2)OC)C3=CC4=C(C=C3)C5=C(C46C7=C(C=CC(=C7)N(C8=CC=C(C=C8)OC)C9=CC=C(C=C9)OC)C1=C6C=C(C=C1)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC)C=C(C=C5)N(C1=CC=C(C=C1)OC)C1=CC=C(C=C1)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H68N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90583231
Record name N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1225.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

207739-72-8
Record name N~2~,N~2~,N~2'~,N~2'~,N~7~,N~7~,N~7'~,N~7'~-Octakis(4-methoxyphenyl)-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90583231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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